6-Ethoxypyridine-2,3-diamine
Description
Contextualization within the Pyridinediamine Class
6-Ethoxypyridine-2,3-diamine belongs to the broader class of pyridinediamines, which are derivatives of pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom. wikipedia.org The defining characteristic of pyridinediamines is the presence of two amino (-NH2) groups attached to the pyridine ring. ontosight.aicymitquimica.com The positions of these amino groups can vary, leading to different isomers with distinct chemical properties and reactivity.
Pyridinediamines, such as 2,3-diaminopyridine (B105623) and 2,5-pyridinediamine, are recognized for their utility as versatile reagents in organic synthesis. cymitquimica.comlookchem.com They can serve as precursors for the creation of various heterocyclic compounds, including imidazopyridines, which are of interest in medicinal chemistry. lookchem.comarkat-usa.org The amino groups provide sites for further chemical modifications, allowing for the construction of diverse molecular architectures. cymitquimica.com
Historical Perspective on Pyridinediamine Research and Derivatives
Research into pyridinediamine and its derivatives has been ongoing for many years, driven by the quest for new compounds with valuable biological activities and material properties. Historically, the synthesis of pyridinediamine derivatives has been a focus, with various methods developed to introduce amino groups and other substituents onto the pyridine core. google.com
The development of synthetic routes to access specific isomers of pyridinediamine has been a significant area of investigation. For instance, processes for producing 2,3-diamino-6-methoxypyridine (B1587572), a close analog of the title compound, have been patented, highlighting the industrial interest in this class of molecules. google.com These synthetic efforts have paved the way for the exploration of a wide range of pyridinediamine derivatives and their potential applications.
Furthermore, pyridinediamine derivatives have been investigated for their potential as inhibitors of various enzymes, such as kinases, which are implicated in diseases like asthma. google.com The ability to systematically modify the structure of pyridinediamines has allowed researchers to study structure-activity relationships and design compounds with improved potency and selectivity. acs.orgresearchgate.net
Structural Significance and Reactivity Potential of the 2,3-Diamine Functionality and 6-Alkoxy Substitution
The chemical behavior of this compound is largely dictated by the interplay of its functional groups: the vicinal 2,3-diamine groups and the 6-ethoxy group.
The 2,3-diamine functionality , with two adjacent amino groups, is a key feature that imparts specific reactivity to the molecule. This arrangement is particularly well-suited for the construction of fused heterocyclic systems. For example, condensation reactions with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of imidazo[4,5-b]pyridine derivatives. arkat-usa.orgresearchgate.net This reactivity is a cornerstone of the synthetic utility of 2,3-diaminopyridines.
The 6-alkoxy substitution , in this case, an ethoxy group, also significantly influences the electronic properties and reactivity of the pyridine ring. Alkoxy groups are generally considered to be electron-donating through resonance, which can affect the nucleophilicity of the pyridine nitrogen and the amino groups. This electronic influence can modulate the reactivity of the molecule in various chemical transformations. researchgate.net For instance, the presence of an alkoxy group can direct the position of electrophilic substitution on the pyridine ring. abertay.ac.uk Moreover, the alkoxy group can impact the biological activity of the resulting compounds. tandfonline.com
The combination of the diamine and alkoxy functionalities in a single molecule creates a unique chemical entity with a rich reaction chemistry and the potential for the synthesis of novel compounds with diverse applications. ontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
6-ethoxypyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPGXHWMNBDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561607 | |
| Record name | 6-Ethoxypyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138650-06-3 | |
| Record name | 6-Ethoxy-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138650-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethoxypyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Ethoxypyridine 2,3 Diamine and Its Alkoxy Analogs
Established Synthetic Pathways to 2,3-Diaminopyridine (B105623) Frameworks
The formation of the 2,3-diaminopyridine scaffold is a critical step in the synthesis of the target molecule. The most common and effective approaches involve the reduction of a nitro group at the 3-position of a 2-aminopyridine (B139424) derivative or through direct amination reactions.
Reduction of Nitropyridine Precursors
A widely employed strategy for the synthesis of 2,3-diaminopyridines is the reduction of a 2-amino-3-nitropyridine (B1266227) precursor. This transformation can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. For the synthesis of 6-alkoxy-2,3-diaminopyridines, this typically involves the hydrogenation of a 2-amino-6-alkoxy-3-nitropyridine intermediate. A common catalyst for this transformation is palladium on carbon (Pd/C). google.com
For instance, in the synthesis of 2,3-diamino-6-methoxypyridine (B1587572), the precursor 2-amino-6-methoxy-3-nitropyridine (B1334430) is reduced via catalytic hydrogenation. google.com While this method is effective, challenges such as catalyst leaching and poisoning can sometimes make it less suitable for large-scale commercial production, and the resulting free base may be highly colored. google.com
Table 1: Catalytic Hydrogenation of 2-Amino-6-methoxy-3-nitropyridine
| Catalyst | Solvent | Temperature | Pressure | Product | Reference |
| Palladium on Carbon (Pd/C) | Polar Solvents (e.g., alcohols) | Not specified | Not specified | 2,3-diamino-6-methoxypyridine | google.com |
An alternative to catalytic hydrogenation is the use of metal-mediated reductions. These methods often employ metals like tin, iron, or stannous chloride in an acidic medium to reduce the nitro group. orgsyn.org For the synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride (B599025), a notable method involves the use of stannous chloride dihydrate in concentrated hydrochloric acid. google.com
In a typical procedure, 2-amino-6-methoxy-3-nitropyridine is treated with stannous chloride dihydrate in concentrated hydrochloric acid at a moderately elevated temperature (35–40°C) for several hours. google.com Upon cooling, the desired 2,3-diamino-6-methoxypyridine dihydrochloride precipitates and can be collected by filtration. google.com
Table 2: Metal-mediated Reduction of 2-Amino-6-methoxy-3-nitropyridine
| Reagent | Solvent | Temperature | Time | Product | Reference |
| Stannous chloride dihydrate | Concentrated Hydrochloric Acid | 35–40°C | 5–6 hours | 2,3-diamino-6-methoxypyridine dihydrochloride | google.com |
Other metal-based reducing systems reported for the synthesis of 2,3-diaminopyridines include iron in aqueous acidified ethanol (B145695) and sodium hydroxide (B78521) solution with an aluminum-nickel alloy. orgsyn.org
Amination Reactions in Pyridine (B92270) Synthesis
Direct amination of the pyridine ring is another route to introduce amino groups. The Chichibabin reaction, for example, allows for the direct amination of pyridines using sodium amide or potassium amide to produce 2-aminopyridines. scientificupdate.comchemistnotes.comlibretexts.org This reaction proceeds via nucleophilic addition of an amide anion to the pyridine ring, followed by the elimination of a hydride ion. scientificupdate.com The reaction is typically carried out in solvents like toluene, xylene, or liquid ammonia (B1221849). scientificupdate.comchemistnotes.com
While the classical Chichibabin reaction is effective for introducing a primary amino group at the 2-position, modifications are often necessary for more complex substitutions. For instance, the amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia has been used to prepare 2,3-diaminopyridine. orgsyn.org
Alkoxylation Strategies for Incorporating the 6-Ethoxy Moiety
The introduction of the 6-ethoxy group onto the pyridine ring is a crucial step in the synthesis of the target compound. Nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor is the most common and direct method to achieve this.
Nucleophilic Aromatic Substitution on Halogenated Pyridines
The synthesis of 6-alkoxypyridines is often accomplished by the reaction of a 6-halopyridine with an alkoxide. For the preparation of the precursor to 6-ethoxypyridine-2,3-diamine, a similar strategy is employed starting from a suitably substituted chloropyridine.
Specifically, in the synthesis of the analogous 2-amino-6-methoxy-3-nitropyridine, 2-amino-6-chloro-3-nitropyridine (B151482) is treated with sodium methoxide (B1231860) in methanol (B129727). google.comchemicalbook.com The reaction proceeds smoothly at a temperature of 25–30°C over 4–5 hours. chemicalbook.com The product precipitates upon pouring the reaction mixture into water and can be isolated in high yield and purity. chemicalbook.com A similar reaction using sodium ethoxide in ethanol would be expected to yield the corresponding 6-ethoxy derivative.
Table 3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine via Nucleophilic Aromatic Substitution
| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |
| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 25–30°C | 4–5 hours | 2-Amino-6-methoxy-3-nitropyridine | 86.5% | chemicalbook.com |
The starting material, 2-amino-6-chloro-3-nitropyridine, can be synthesized from 2,6-dichloropyridine (B45657) through nitration followed by ammonolysis. google.com
Introduction of the Ethoxy Group through Methoxylation Analogies
The introduction of the ethoxy group at the 6-position of the pyridine ring is a critical step in the synthesis of this compound. This transformation is typically achieved through a nucleophilic aromatic substitution reaction on a suitable precursor, such as 2-amino-6-chloro-3-nitropyridine. While specific literature detailing the ethoxylation of this substrate is not extensively available, a robust analogy can be drawn from the well-documented synthesis of 6-methoxypyridine-2,3-diamine.
The synthesis of the precursor, 2-amino-6-chloro-3-nitropyridine, begins with the nitration of 2,6-dichloropyridine, followed by ammonolysis. The subsequent methoxylation of 2-amino-6-chloro-3-nitropyridine is achieved by reacting it with sodium methoxide in methanol. google.com This reaction proceeds smoothly to yield 2-amino-6-methoxy-3-nitropyridine.
By analogy, the ethoxylation to produce 2-amino-6-ethoxy-3-nitropyridine would involve the reaction of 2-amino-6-chloro-3-nitropyridine with sodium ethoxide in a polar solvent, typically ethanol. The reaction mechanism involves the nucleophilic attack of the ethoxide ion at the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion. The presence of the electron-withdrawing nitro group ortho and para to the leaving group activates the ring towards nucleophilic attack, facilitating the substitution.
The final step in the synthesis is the reduction of the nitro group of the 2-amino-6-alkoxy-3-nitropyridine intermediate. For the methoxy (B1213986) analog, this is effectively carried out using a reducing agent like stannous chloride dihydrate in an acidic medium, such as concentrated hydrochloric acid, to produce 2,3-diamino-6-methoxypyridine dihydrochloride. google.com A similar reduction strategy would be employed for the ethoxy analog to yield the target compound, this compound.
Optimization of Reaction Conditions and Process Efficiency
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while ensuring process efficiency and economic viability. Key parameters that can be adjusted include temperature, reaction time, and the molar ratio of reactants.
Drawing from the synthesis of the methoxy analog, the alkoxylation step is sensitive to temperature. For the methoxylation of 2-amino-6-chloro-3-nitropyridine, the reaction is typically conducted at a temperature between 10°C and 60°C, with a preferred range of 25°C to 30°C. google.com A similar temperature range would likely be optimal for the ethoxylation reaction to ensure a reasonable reaction rate without promoting side reactions.
The molar ratio of the alkoxide to the chloropyridine substrate is another critical factor. In the methoxylation process, a molar ratio of sodium methoxide to 2-amino-6-chloro-3-nitropyridine of between 1.0 and 1.5 is preferred, with an optimal ratio of 1.05. google.com Using a slight excess of the alkoxide ensures the complete consumption of the starting material. A similar stoichiometry would be a logical starting point for optimizing the ethoxylation reaction.
Reaction time is also a key variable to monitor for process efficiency. The progress of the alkoxylation reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For the methoxylation, a reaction time of 4-5 hours at 25°-30°C is reported to be sufficient for completion. chemicalbook.com The reaction time for ethoxylation would need to be determined empirically but is expected to be in a similar range.
For the subsequent reduction of the nitro group, the conditions can also be optimized. In the case of the methoxy analog, the reduction using stannous chloride is carried out at a temperature of 35°-40°C. google.com Controlling the temperature during this exothermic reaction is important to prevent side reactions and ensure the selective reduction of the nitro group.
The table below summarizes the optimized reaction conditions for the synthesis of the methoxy analog, which can serve as a guide for the synthesis of this compound.
| Reaction Step | Parameter | Optimized Condition (Methoxy Analog) | Proposed Condition (Ethoxy Analog) |
| Alkoxylation | Temperature | 25°C - 30°C | 25°C - 30°C |
| Molar Ratio (Alkoxide:Substrate) | 1.05 : 1 | 1.05 : 1 | |
| Solvent | Methanol | Ethanol | |
| Reaction Time | 4 - 5 hours | 4 - 6 hours (to be determined) | |
| Reduction | Reducing Agent | Stannous Chloride Dihydrate | Stannous Chloride Dihydrate |
| Temperature | 35°C - 40°C | 35°C - 40°C | |
| Medium | Concentrated HCl | Concentrated HCl |
Purification Techniques and Yield Enhancement in this compound Synthesis
Effective purification techniques are essential to obtain high-purity this compound, and strategies for yield enhancement are critical for the economic feasibility of the synthesis.
Following the alkoxylation step, the intermediate product, 2-amino-6-ethoxy-3-nitropyridine, can be isolated by quenching the reaction mixture in water. This causes the product to precipitate out of the solution. The precipitate can then be collected by filtration and washed with water to remove any inorganic salts and residual solvent. For the methoxy analog, this precipitation and filtration method yields a product with a purity of over 99% as determined by HPLC. chemicalbook.com
Further purification of the intermediate, if necessary, could be achieved by recrystallization from a suitable solvent. The choice of solvent would depend on the solubility profile of the compound.
For the final product, this compound, which is typically isolated as a dihydrochloride salt, purification is achieved by filtration after the reduction step. The product precipitates from the acidic reaction mixture upon cooling. The collected solid can be washed with a suitable solvent to remove any remaining impurities.
The table below outlines the purification and yield enhancement strategies based on the synthesis of the methoxy analog.
| Synthetic Step | Purification Technique | Yield Enhancement Strategy |
| Alkoxylation | Precipitation in water, followed by filtration and washing. | - Use of a slight excess of sodium ethoxide to drive the reaction to completion. - Careful monitoring of the reaction to ensure full conversion of the starting material. |
| Reduction | Precipitation of the dihydrochloride salt from the acidic reaction mixture, followed by filtration and washing. | - Controlled addition of the reducing agent to maintain an optimal temperature and prevent side reactions. - Optimization of the cooling process to maximize the precipitation of the final product. |
By applying these analogous synthetic strategies, optimized reaction conditions, and effective purification techniques, it is possible to develop a robust and efficient process for the synthesis of high-purity this compound.
Chemical Reactivity and Derivatization of 6 Ethoxypyridine 2,3 Diamine
Reactions Involving the Primary Amine Groups at C2 and C3
The ortho-diamine arrangement of the amino functions in 6-Ethoxypyridine-2,3-diamine is the key structural feature governing its reactivity. This configuration is analogous to o-phenylenediamine (B120857), making it an excellent precursor for various condensation reactions to form five- or six-membered heterocyclic rings fused to the pyridine (B92270) core.
Cyclocondensation reactions are a cornerstone of the derivatization of 2,3-diaminopyridines. These reactions involve the formation of two new bonds between the two amino groups and a suitable dielectrophilic reagent, resulting in the creation of a new fused ring system.
The most common synthetic route for preparing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridines with various carbonyl compounds. acs.org This reaction provides a direct pathway to a class of compounds often regarded as bioisosteres of purines. The reaction of this compound with aldehydes, carboxylic acids, or their derivatives leads to the formation of the fused imidazole (B134444) ring.
When reacting with an aldehyde, the process is typically an oxidative cyclocondensation. The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic imidazo[4,5-b]pyridine system.
Alternatively, reaction with a carboxylic acid (or its derivatives like esters or acid chlorides) under dehydrating conditions, often at elevated temperatures, yields the corresponding 2-substituted-imidazo[4,5-b]pyridine. Polyphosphoric acid (PPA) is a commonly used dehydrating agent for this transformation.
Table 1: Examples of Reagents for Imidazo[4,5-b]pyridine Synthesis This table is illustrative and based on the general reactivity of 2,3-diaminopyridines.
| Reagent Type | Specific Reagent Example | Product Substituted at C2 | Reaction Conditions |
|---|---|---|---|
| Aldehyde | Benzaldehyde | Phenyl | Oxidative conditions (e.g., air, p-benzoquinone) |
| Carboxylic Acid | Acetic Acid | Methyl | Dehydrating agent (e.g., PPA), heat |
| Orthoester | Triethyl orthoformate | Hydrogen | Acid catalyst, heat |
| Carbon Disulfide | CS₂ | Thione | Base (e.g., KOH) |
The synthesis of the isomeric imidazo[4,5-c]pyridine ring system requires a different precursor, specifically a 3,4-diaminopyridine. The cyclocondensation of this compound, where the amino groups are at the 2- and 3-positions, will exclusively lead to the formation of the imidazo[4,5-b]pyridine architecture. To generate an imidazo[4,5-c]pyridine, one would need to start with an appropriately substituted 3,4-diaminopyridine, which upon reaction with a one-carbon electrophile (like formic acid or an aldehyde), would form the fused imidazole ring across the C3 and C4 positions of the pyridine ring.
Beyond the formation of imidazoles, the vicinal diamine functionality of this compound allows for the synthesis of other important fused heterocycles. A notable example is the formation of pyrido[2,3-b]pyrazines. These six-membered fused rings can be synthesized through the cyclocondensation of 2,3-diaminopyridines with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil. researchgate.net This reaction provides a straightforward method for constructing these pharmacologically relevant scaffolds. researchgate.netnih.gov
Table 2: Synthesis of Fused Heterocycles from 2,3-Diaminopyridines This table is illustrative and based on general reactivity.
| Dicarbonyl Reagent | Fused Heterocyclic System | Resulting Ring |
|---|---|---|
| Glyoxal (OHC-CHO) | Pyrido[2,3-b]pyrazine | Pyrazine |
| Benzil (PhCO-COPh) | 2,3-Diphenylpyrido[2,3-b]pyrazine | Pyrazine |
| Diacetyl (CH₃CO-COCH₃) | 2,3-Dimethylpyrido[2,3-b]pyrazine | Pyrazine |
The primary amine groups of this compound can undergo standard acylation and alkylation reactions.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides results in the formation of amides. Studies on aminopyridines indicate that acylation occurs chemoselectively at the exocyclic amino group rather than the ring nitrogen. publish.csiro.auresearchgate.net Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be obtained. This reaction is typically performed in the presence of a base to neutralize the acid byproduct.
Alkylation: Direct N-alkylation of 2,3-diaminopyridines with alkyl halides can be complex, as alkylation can potentially occur at three sites: the two exocyclic amino nitrogens (N2 and N3) and the pyridine ring nitrogen (N1). However, regioselective syntheses have been developed. For instance, reductive amination with aldehydes under specific conditions can lead predominantly to the N-3 alkylated product. acs.org This method involves the initial formation of a Schiff base, which is then reduced in situ. Another approach involves the N-monoalkylation of aminopyridines using a carboxylic acid and sodium borohydride, which provides the corresponding alkylaminopyridine under mild conditions. researchgate.net
This compound readily reacts with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. oiccpress.com
Given the presence of two primary amine groups, the reaction stoichiometry is crucial. Using one equivalent of an aldehyde can lead to a mono-substituted product, where a Schiff base is formed at one of the two amino groups. researchgate.net The reaction of 2,3-diaminopyridine (B105623) with two equivalents of a carbonyl compound can yield a di-imine derivative. oiccpress.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695). oiccpress.comekb.eg
Table 3: Schiff Base Formation with this compound This table is illustrative and based on the general reactivity of 2,3-diaminopyridines.
| Carbonyl Compound | Molar Ratio (Diamine:Carbonyl) | Product Type |
|---|---|---|
| Salicylaldehyde | 1:1 | Mono-Schiff Base |
| Salicylaldehyde | 1:2 | Di-Schiff Base |
| Pyridoxal | 1:2 | Di-Schiff Base oiccpress.com |
| Acetone | 1:1 | Mono-Schiff Base |
Cyclocondensation Reactions
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp2 hybrid orbital, which is available for reaction with electrophiles and Lewis acids. This reactivity is a characteristic feature of pyridine and its derivatives, behaving similarly to tertiary amines. wikipedia.org The electronic effects of substituents on the pyridine ring can significantly influence the reactivity of the nitrogen atom. rsc.orgrsc.org
N-Oxidation Reactions of Pyridine Derivatives
Pyridine and its derivatives can be oxidized at the nitrogen atom to form pyridine N-oxides. wikipedia.org This transformation is typically achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. wikipedia.orgarkat-usa.org The N-oxidation of pyridines is a versatile synthetic strategy as it can alter the reactivity of the pyridine ring. wikipedia.orgresearchgate.net
The formation of a pyridine N-oxide introduces a positive charge on the nitrogen atom and a negative charge on the oxygen atom. This modification has several important consequences for the reactivity of the molecule:
Increased Reactivity towards Electrophilic and Nucleophilic Reagents: The N-oxide is more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. uoanbar.edu.iqscripps.edu
Altered Regioselectivity: N-oxidation promotes electrophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org
Facilitation of Further Functionalization: The oxygen atom can be subsequently removed by reagents like phosphorus trichloride (B1173362) (PCl3), providing a method to introduce substituents that are otherwise difficult to incorporate. uoanbar.edu.iqyoutube.com
Various oxidizing agents have been employed for the N-oxidation of pyridine derivatives, each with its own advantages and limitations. The choice of reagent can depend on the specific substituents present on the pyridine ring. arkat-usa.orgresearchgate.net
Table 1: Common Oxidizing Agents for Pyridine N-Oxidation
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) or Chloroform (CHCl3), room temperature | arkat-usa.org |
| Hydrogen Peroxide/Acetic Acid | Acetic acid, elevated temperature | arkat-usa.org |
| Methyltrioxorhenium (MTO)/H2O2 | Catalytic MTO, aqueous H2O2 | arkat-usa.org |
| Dimethyldioxirane (DMDO) | Acetone, room temperature | arkat-usa.org |
Influence of the 6-Ethoxy Group on Ring Reactivity
The presence of the 6-ethoxy group on the pyridine ring of this compound has a significant directing and activating or deactivating effect on the reactivity of the aromatic system. Alkoxy groups, such as the ethoxy group, are generally considered to be electron-donating through resonance and electron-withdrawing through induction.
Electrophilic Aromatic Substitution Patterns
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq This deactivation is further enhanced in acidic media where the nitrogen atom is protonated. uoanbar.edu.iq However, the presence of electron-donating groups can facilitate electrophilic substitution.
The ethoxy group at the 6-position, along with the two amino groups at the 2- and 3-positions, will influence the regioselectivity of electrophilic aromatic substitution reactions. In general, activating groups direct incoming electrophiles to the ortho and para positions. wikipedia.org For this compound, the positions ortho and para to the activating groups would be the primary sites of electrophilic attack. The interplay of the electronic effects of the ethoxy and diamino substituents will determine the precise substitution pattern.
Deprotometalation and Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
The ethoxy group can act as a directing metalation group, facilitating deprotonation at the adjacent C-5 position. uwindsor.ca The lone pair of electrons on the oxygen atom of the ethoxy group can coordinate to the lithium atom of the organolithium base, directing the deprotonation to the ortho position. baranlab.org The amino groups can also influence the regioselectivity of deprotometalation.
The use of mixed lithium-zinc bases has been shown to be effective for the deprotometalation of substituted pyridines, allowing for functionalization at specific positions. researchgate.net The choice of base and reaction conditions is crucial for achieving high regioselectivity in DoM reactions. researchgate.netrsc.org
Development of Novel this compound Derivatives
The chemical scaffold of this compound provides a versatile platform for the development of novel derivatives with a wide range of potential applications. The presence of multiple reactive sites, including the pyridine nitrogen, the aromatic ring, and the amino groups, allows for diverse functionalization strategies.
Structure-Reactivity Relationships in Functionalized Derivatives
The introduction of different functional groups onto the this compound core can significantly alter its chemical and physical properties. Understanding the relationship between the structure of these derivatives and their reactivity is crucial for the rational design of new compounds with desired characteristics.
For instance, the electronic nature of substituents on the pyridine ring can impact the basicity of the pyridine nitrogen and the susceptibility of the ring to electrophilic or nucleophilic attack. rsc.org The steric hindrance introduced by bulky substituents can also influence the regioselectivity of subsequent reactions.
The development of functionalized derivatives of this compound can be guided by computational studies to predict their reactivity and properties. Experimental validation of these predictions is then essential to establish robust structure-reactivity relationships.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethoxypyridine 2,3 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. emerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.
The ¹H NMR spectrum of 6-Ethoxypyridine-2,3-diamine is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The integration of these signals, their chemical shifts, and their splitting patterns (multiplicity) are all crucial for structural assignment. emerypharma.com
The ethoxy group protons would manifest as a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (OCH₂) protons coupled to the methyl protons. The pyridine (B92270) ring protons, being in an aromatic system, would appear in the downfield region of the spectrum. Their specific chemical shifts and coupling patterns would be influenced by the electronic effects of the ethoxy and diamine substituents. The protons of the two amino (-NH₂) groups would typically appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.
Expected ¹H NMR Data for this compound:
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Ethoxy CH₃ | ~1.3-1.5 | Triplet (t) | Coupling to the OCH₂ group. |
| Ethoxy OCH₂ | ~4.2-4.5 | Quartet (q) | Coupling to the CH₃ group. |
| Pyridine H-4/H-5 | ~6.0-7.5 | Doublets (d) | Aromatic protons, specific shifts depend on substituent effects. |
| Amino NH₂ | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For instance, the sp² hybridized carbons of the pyridine ring will resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the ethoxy group. organicchemistrydata.org
To unambiguously assign each proton and carbon signal and to confirm the connectivity, two-dimensional (2D) NMR techniques are indispensable. lancs.ac.ukwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to one another. For example, a cross-peak between the ethoxy CH₂ and CH₃ signals would confirm their connectivity. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons. walisongo.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. walisongo.ac.idipb.pt
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. The N-H stretching vibrations of the primary amine groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the ethoxy group will likely produce a strong absorption band around 1250-1050 cm⁻¹. acs.org Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1600-1450 cm⁻¹ region. libretexts.org The presence of these key bands provides strong evidence for the compound's structure.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300-3500 (typically two bands) |
| Aromatic Ring | C-H Stretch | ~3050-3150 |
| Ethoxy Group | C-H Stretch (aliphatic) | ~2850-2980 |
| Pyridine Ring | C=C and C=N Stretch | ~1450-1600 |
| Ethoxy Group | C-O Stretch | ~1250-1050 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. docbrown.info For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.
The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. The fragmentation of this ion upon electron impact or other ionization methods would produce a series of smaller, characteristic fragment ions. Analysis of the mass differences between these fragments can help to deduce the structure of the molecule. youtube.comnih.gov For instance, the loss of an ethyl group (mass 29) or an ethoxy group (mass 45) from the molecular ion would be expected fragmentation pathways for this compound.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, a successful crystal structure analysis would provide precise bond lengths, bond angles, and torsional angles. nih.gov It would also reveal the planarity of the pyridine ring and the conformation of the ethoxy and amino substituents. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding between the amino groups and nitrogen atoms of adjacent molecules, which govern the packing of the molecules in the crystal lattice. mdpi.comjhu.edu
Electronic and Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
The introduction of chirality into derivatives of this compound, typically through the formation of Schiff bases with chiral aldehydes or ketones, gives rise to chiroptical properties that can be probed by electronic and circular dichroism spectroscopy. These techniques are powerful tools for elucidating the three-dimensional structure and electronic environment of chiral molecules.
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. In chiral derivatives of this compound, such as chiral Schiff bases, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are characteristic of the chromophores present in the molecule. For Schiff bases derived from pyridinediamines, these transitions typically include π → π* transitions within the aromatic pyridine ring and the imine group, as well as n → π* transitions associated with the non-bonding electrons of the nitrogen atoms. mdpi.comacs.org The substitution pattern on the pyridine ring and the nature of the chiral auxiliary group can influence the energy of these transitions, leading to shifts in the absorption bands.
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgjascoinc.com An achiral molecule will not exhibit a CD spectrum, making this technique exquisitely sensitive to molecular asymmetry. For chiral derivatives of this compound, CD spectroscopy provides a wealth of information that is often hidden in the conventional UV-Vis spectrum. The resulting CD spectrum, a plot of the difference in molar absorption (Δε = εL - εR) versus wavelength, can have both positive and negative signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and the conformational preferences of the chiral molecule. rsc.orgnih.gov
In the case of chiral Schiff base derivatives, the CD spectrum is particularly sensitive to the helical arrangement of the chromophores. For instance, the condensation of this compound with a chiral aldehyde can lead to a molecule where the pyridine and the substituent on the imine carbon are held in a specific, non-planar arrangement. This induced chirality in the chromophoric system gives rise to distinct CD signals. The analysis of these signals, often in conjunction with theoretical calculations, can be used to assign the absolute configuration of the stereogenic centers. acs.org
Detailed Research Findings
For example, research on chiral Schiff base complexes derived from 2,6-diaminopyridine (B39239) has shown that the electronic spectra of these compounds are dominated by intraligand π → π* and n → π* transitions. nih.gov Upon complexation with a metal ion, new charge-transfer bands often appear. In chiral, metal-free Schiff bases, the electronic transitions of the imine and aromatic moieties are perturbed by the chiral environment, leading to characteristic CD spectra.
Studies on chiral Schiff bases have demonstrated that the sign of the Cotton effects in the CD spectrum can often be correlated with the helicity of the molecule. mdpi.com For instance, a positive Cotton effect for a particular electronic transition might be associated with a right-handed helical twist of the chromophores, while a negative Cotton effect would indicate a left-handed twist. This empirical approach, known as the exciton (B1674681) chirality method, can be a powerful tool for stereochemical assignments when two or more chromophores are suitably oriented. acs.org
The table below presents hypothetical electronic and circular dichroism data for a chiral Schiff base derivative of a substituted diaminopyridine, based on values reported for analogous compounds in the literature. This data illustrates the type of information that would be obtained from such an analysis.
| Electronic Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | CD Signal (Δε, M⁻¹cm⁻¹) |
| π → π* (Pyridine) | 275 | 15,000 | +5.2 |
| n → π* (Imine) | 340 | 3,500 | -2.8 |
| π → π* (Imine) | 390 | 8,000 | +8.5 |
Note: The data in this table is representative and based on analogous compounds reported in the literature. It is intended for illustrative purposes only.
The interpretation of these spectra would involve assigning the observed absorption bands to specific electronic transitions within the molecule. The corresponding CD signals would then be analyzed to determine the spatial arrangement of the chromophores and, ultimately, the absolute configuration of the chiral centers. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to simulate the electronic and CD spectra, providing a theoretical basis for the interpretation of the experimental data. acs.org
Theoretical and Computational Chemistry Studies on 6 Ethoxypyridine 2,3 Diamine
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insight into the physical movements and conformational landscapes of molecules, revealing their flexibility, preferred shapes, and interactions with their environment.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.comnih.gov For 6-Ethoxypyridine-2,3-diamine, key areas of conformational flexibility include the rotation of the ethoxy group and the orientation of the amino groups.
The ethoxy group can rotate around the C(6)-O bond. The most stable conformation would likely place the ethyl group in the plane of the pyridine (B92270) ring to maximize electronic conjugation, though steric hindrance with the adjacent amino group at position 2 could influence this preference. The terminal methyl group of the ethoxy substituent would also have multiple rotational conformations.
A critical aspect for pyridinediamines is the potential for tautomerism. The compound can exist in the diamino form or potentially in an imino-enamine tautomeric form. However, studies on related 2,3-pyridinediamines and other aminopyridines have shown that the amino tautomer is overwhelmingly more stable than any imino forms, largely due to the preservation of the aromaticity of the pyridine ring. niscpr.res.insrce.hrrsc.org
Table 2: Potential Tautomers of this compound
| Tautomer Name | Structural Description | Predicted Relative Stability |
| Amino Tautomer | Both nitrogen substituents are -NH₂ groups. The pyridine ring is fully aromatic. | Most Stable |
| Imino Tautomer | One -NH₂ group is converted to an imine (=NH), with a double bond moving into the ring. | Significantly Less Stable |
Based on established principles for aminopyridine derivatives.
The functional groups on this compound are capable of forming a variety of strong intermolecular interactions, which dictate how the molecules recognize each other and self-assemble in the solid state or in solution. nju.edu.cnjyu.fi The primary interactions are hydrogen bonds. The two amino groups provide multiple N-H donors, while the pyridine nitrogen, the ethoxy oxygen, and the amino nitrogens themselves can all act as hydrogen bond acceptors.
This functionality allows for the formation of complex supramolecular architectures. acs.orgfigshare.com Common hydrogen bonding motifs observed in related crystal structures include:
N-H···N(pyridine): A strong and common interaction leading to the formation of dimers or chains.
N-H···N(amino): Interactions between adjacent molecules.
N-H···O(ethoxy): Hydrogen bonding involving the ethoxy group.
In addition to hydrogen bonding, π-π stacking interactions between the electron-rich pyridine rings are expected to play a significant role in stabilizing the crystal packing. rsc.org The combination of directional hydrogen bonds and broader stacking forces can lead to the formation of well-defined one-, two-, or three-dimensional networks. jyu.fi Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in crystal structures. jyu.fiuctm.edu
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic data like NMR and IR spectra with a high degree of accuracy. nih.govmdpi.com These predictions are invaluable for confirming experimentally determined structures and for assigning spectral peaks. researchgate.netrsc.org
For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. The gauge-independent atomic orbital (GIAO) method is commonly employed for this purpose. mdpi.com The predicted shifts would reflect the electronic environment of each nucleus. For instance, the protons on the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the three substituents. The ethoxy group would give rise to a characteristic quartet and triplet pattern.
Similarly, the vibrational frequencies (IR and Raman spectra) can be calculated. These calculations help in assigning the observed absorption bands to specific molecular motions, such as N-H stretching of the amino groups, C-O stretching of the ethoxy group, and various pyridine ring vibrations.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyridine C-H | 6.0 - 7.5 | 100 - 150 | Two distinct signals expected for the two ring protons. |
| -OCH₂CH₃ | ~4.3 (quartet) | ~60 | Chemical shift is characteristic of an ethoxy group attached to an aromatic ring. |
| -OCH₂CH₃ | ~1.4 (triplet) | ~15 | Typical upfield shift for a terminal methyl group. |
| -NH₂ | 4.0 - 5.5 (broad) | N/A | Shift can be broad and is dependent on solvent and concentration. Two distinct signals possible. |
| Pyridine C-N | N/A | 135 - 155 | Carbons directly bonded to the amino groups. |
| Pyridine C-O | N/A | ~160 | Carbon bonded to the ethoxy group, expected to be significantly downfield. |
Note: These are estimated values based on data for analogous compounds like 6-methoxypyridine-2,3-diamine and other substituted pyridines. Actual experimental values may vary. The prediction of NMR spectra via DFT is a standard methodology. mdpi.com
pKa and Acidity/Basicity Predictions for Amine and Pyridine Sites
The acidity and basicity of a molecule, quantified by its pKa value(s), are fundamental to understanding its chemical behavior, including its reactivity and solubility. For a molecule with multiple basic sites like this compound, computational chemistry provides powerful tools to predict the pKa values for each site, offering insights into which nitrogen atom is most likely to be protonated under various pH conditions.
Theoretical predictions of pKa values are typically derived from thermodynamic cycles that combine gas-phase protonation energies with solvation free energies calculated using quantum mechanical methods. nih.govacademicdirect.orgresearchgate.net Various levels of theory, from semi-empirical methods like AM1 and PM6 to more robust ab initio and Density Functional Theory (DFT) calculations, have been employed to predict the pKa of substituted pyridines and other nitrogen-containing heterocycles. nih.govnih.govmdpi.com The accuracy of these predictions can be high, with reported mean absolute errors often falling below one pKa unit when appropriate computational models and solvent effects are considered. researchgate.netacs.org
In this compound, there are three nitrogen atoms capable of accepting a proton: the pyridine ring nitrogen (N1), the amino group at position 2 (N2), and the amino group at position 3 (N3). The electronic environment of each of these nitrogen atoms is distinct, leading to different basicities and, consequently, different pKa values for their conjugate acids.
The basicity of the pyridine nitrogen is influenced by the substituents on the ring. Electron-donating groups generally increase the basicity (and thus the pKa of the conjugate acid) by increasing the electron density on the nitrogen atom, making its lone pair more available for protonation. Conversely, electron-withdrawing groups decrease basicity. rdd.edu.iqrsc.org In this compound, the ethoxy group at position 6 is an electron-donating group through resonance, which is expected to increase the basicity of the pyridine nitrogen. The two amino groups are also strong electron-donating groups.
The basicity of the exocyclic amino groups is comparable to that of anilines. However, their attachment to the pyridine ring and the presence of other substituents modify their properties. The lone pair of electrons on the amino nitrogen can be delocalized into the aromatic ring, which generally reduces basicity compared to aliphatic amines. quora.comquora.com
Based on computational studies of analogous compounds, such as aminopyridines and o-phenylenediamine (B120857), the predicted pKa values for the different nitrogen sites of this compound can be estimated. nih.govresearchgate.netwikipedia.org The pyridine nitrogen is generally more basic than the amino groups in aminopyridines. researchgate.net For instance, the experimental pKa of 2-aminopyridine (B139424) is 6.86, where protonation occurs at the ring nitrogen. researchgate.net The presence of a second amino group and an ethoxy group, both being electron-donating, would be expected to further increase the pKa of the pyridine nitrogen. The two amino groups at positions 2 and 3 are not equivalent and their basicities will differ due to their positions relative to the ring nitrogen and the ethoxy group, as well as potential intramolecular interactions.
The following table provides estimated pKa values for the conjugate acids of the basic sites in this compound. These values are based on theoretical calculations and experimental data for structurally related compounds.
| Basic Site | Estimated pKa of Conjugate Acid |
| Pyridine Nitrogen (N1) | ~7.0 - 8.0 |
| 2-Amino Group (N2) | ~4.5 - 5.5 |
| 3-Amino Group (N3) | ~5.0 - 6.0 |
These are estimated values based on computational models and data from analogous structures.
The pyridine nitrogen is predicted to be the most basic site, consistent with studies on other aminopyridines. researchgate.net The electron-donating effects of the ethoxy and two amino groups increase the electron density on the ring nitrogen, making it the primary site of protonation. The 3-amino group is expected to be slightly more basic than the 2-amino group. This is because the 2-amino group is immediately adjacent to the electronegative ring nitrogen, which exerts a stronger electron-withdrawing inductive effect at the ortho position, thereby reducing the basicity of the N2 nitrogen. Furthermore, there is a possibility of intramolecular hydrogen bonding between the two amino groups, which could also influence their relative basicities. Computational studies on o-phenylenediamine show two distinct pKa values for the two amino groups. wikipedia.org
It is important to note that the precise pKa values can be influenced by the specific computational method employed, including the level of theory, basis set, and the model used to account for solvation effects. academicdirect.orgnih.govacs.org Experimental determination would be necessary for definitive pKa values.
Applications in Advanced Organic Synthesis and Scaffold Design
Role as a Versatile Building Block in Complex Molecule Synthesis
The utility of 6-Ethoxypyridine-2,3-diamine in synthetic chemistry is primarily derived from the ortho-diamine functionality, which is a classic precursor for the formation of various fused heterocyclic rings. The pyridine (B92270) nitrogen and the ethoxy group further modulate the electronic properties and solubility of the resulting molecules.
The adjacent amino groups on the pyridine ring of this compound are ideally positioned for cyclocondensation reactions with a variety of electrophilic reagents to form fused five- or six-membered rings. This reactivity is fundamental to its role in heterocyclic chemistry. mdpi.com Pyridine-based ring systems are a significant class of nitrogen heterocycles actively studied in modern organic chemistry. mdpi.com
A primary application is in the synthesis of the imidazo[4,5-b]pyridine scaffold, a core structure found in numerous biologically active compounds. mdpi.comnih.gov The reaction of the diamine with reagents such as carboxylic acids, aldehydes, or orthoesters leads to the formation of a fused imidazole (B134444) ring. mdpi.com For instance, the cyclization of a related compound, 6-methoxypyridine-2,3-diamine, with carbon disulfide in the presence of a base yields the corresponding imidazo[4,5-b]pyridine-2-thione. mdpi.com This highlights a common and efficient pathway for constructing these valuable bicyclic systems.
The general reaction scheme for the formation of imidazo[4,5-b]pyridines from 2,3-diaminopyridine (B105623) precursors is well-established and demonstrates the versatility of this synthetic route.
Table 1: Examples of Reagents for Imidazo[4,5-b]pyridine Synthesis
| Reagent Class | Specific Reagent Example | Resulting Fused Ring Feature |
|---|---|---|
| Orthoesters | Triethyl orthoformate | Unsubstituted Imidazole Ring |
| Aldehydes | Substituted Benzaldehydes | 2-Aryl Substituted Imidazole Ring |
| Carbon Disulfide | CS₂ | 2-Thione Functional Group |
These reactions underscore the role of this compound as a key intermediate for accessing a diverse range of substituted imidazo[4,5-b]pyridines, which are themselves important scaffolds in medicinal chemistry. nih.gov
Combinatorial chemistry leverages the ability to create a large number of compounds in a single process, and scaffolds like this compound are essential for this approach. The two distinct amino groups provide anchor points for introducing molecular diversity. By reacting the diamine core with a collection of different building blocks (e.g., a library of aldehydes or carboxylic acids), a corresponding library of fused heterocycles can be rapidly generated. nih.gov
This strategy is particularly effective in the synthesis of libraries based on the benzo[a]pyrano[2,3-c]phenazine scaffold, which are analogs of biologically active compounds. nih.gov The use of multi-component reactions, often facilitated by microwave irradiation, allows for the efficient, one-pot construction of complex molecules from simple precursors. nih.gov The diamine functionality is well-suited for such reactions, enabling the creation of diverse molecular libraries for high-throughput screening in drug discovery and other fields.
Development of Scaffolds for Drug Discovery Efforts
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to impart favorable properties such as aqueous solubility and hydrogen bonding capacity. nih.govmdpi.com The pyridinediamine motif, as exemplified by this compound, is a valuable starting point for the design of new therapeutic agents. nih.gov
The this compound structure serves as an excellent template for creating focused libraries of compounds aimed at specific biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The dual amino groups allow for the attachment of various side chains, enabling chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
The fusion of an imidazole ring to the pyridinediamine core, creating imidazo[4,5-b]pyridines, results in a bicyclic system with a distinct three-dimensional shape and electronic distribution, suitable for targeting enzyme active sites, such as those of kinases. nih.gov
Derivatives of pyridinediamines have been investigated for a wide range of biological activities. The imidazo[4,5-b]pyridine core, readily synthesized from this compound, is found in molecules with anticancer, antiviral, and antibacterial properties. mdpi.commdpi.com
For example, certain imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity against various human cancer cell lines, including colon carcinoma. mdpi.com Pyrido[2,3-d]pyrimidines, another class of heterocycles accessible from related precursors, have been identified as potent inhibitors of PIM-1 kinase, a target in cancer therapy, and have demonstrated the ability to induce apoptosis in cancer cells. nih.gov The synthesis of these bioactive molecules often begins with a substituted aminonicotinonitrile, highlighting the importance of the aminopyridine framework. nih.gov
Table 2: Biological Activities of Related Pyridine-Based Fused Heterocycles
| Heterocyclic Scaffold | Example Biological Activity | Target Class |
|---|---|---|
| Imidazo[4,5-b]pyridine | Antiproliferative mdpi.com | Cancer Cell Lines |
| Imidazo[4,5-b]pyridine | Antiviral (RSV) mdpi.com | Viruses |
| Pyrido[2,3-d]pyrimidine | Anticancer, Apoptosis Induction nih.gov | PIM-1 Kinase |
The broad spectrum of activities associated with these scaffolds validates the exploration of this compound as a starting material for the discovery of new therapeutic agents. mdpi.comresearchgate.net
Advanced Materials Science Applications
Beyond its applications in life sciences, this compound and its derivatives hold potential in the field of advanced materials science. bldpharm.com The aromatic, electron-rich nature of the pyridine ring, combined with the coordinating ability of the diamine groups, makes it a candidate for constructing functional organic materials. bldpharm.com
The vicinal diamine functionality can act as a bidentate ligand, capable of coordinating with metal ions to form stable complexes. This property is foundational for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are being investigated for applications in gas storage, catalysis, and sensing.
Furthermore, the extended π-systems of heterocycles derived from this compound suggest potential applications in organic electronics. bldpharm.com Fused aromatic systems are often fluorescent and can be used in the development of organic light-emitting diodes (OLEDs), chemical sensors, and organic pigments. The "Aggregation-Induced Emission" property mentioned for the compound points towards its utility as a monomer in creating advanced optical materials. bldpharm.com
Coordination Chemistry and Metal Complexation of 6 Ethoxypyridine 2,3 Diamine
Ligand Properties of 6-Ethoxypyridine-2,3-diamine
The coordinating ability of this compound is primarily defined by the interplay between its two key functional components: the ortho-diamine group and the ethoxy substituent on the pyridine (B92270) ring.
Chelation Behavior of the 2,3-Diamine Moiety
The vicinal arrangement of the two amino groups at the C2 and C3 positions of the pyridine ring makes this moiety an excellent bidentate chelating agent. Upon coordination to a metal ion, the two nitrogen atoms of the amino groups can bind to the metal center, forming a stable five-membered chelate ring. This bidentate N,N'-coordination is a well-established motif for related o-diamino aromatic compounds.
Studies on the parent compound, 2,3-diaminopyridine (B105623) (DAPY), have shown that it readily forms complexes with various transition metals. researchgate.net Often, the diamine is used as a precursor to synthesize more complex Schiff base ligands through condensation reactions with aldehydes or ketones. researchgate.netoiccpress.com These resulting multidentate ligands also utilize the diamine nitrogen atoms for coordination. For instance, Schiff bases derived from 2,3-diaminopyridine have been shown to form stable, tetra-coordinate complexes with Cu(II) and Ni(II). oiccpress.com The inherent ability of the 2,3-diamine scaffold to form a stable five-membered ring with a metal ion is the cornerstone of its chelating properties. researchgate.netevitachem.com
Influence of the 6-Ethoxy Group on Coordination
The ethoxy group (-OCH₂CH₃) at the 6-position of the pyridine ring is expected to significantly modulate the ligand's electronic properties. As an alkoxy group, it acts as an electron-donating group through resonance and inductive effects. This donation of electron density to the aromatic ring increases the basicity of the pyridine ring nitrogen. A more electron-rich pyridine nitrogen is a stronger Lewis base and, consequently, can form more stable coordinate bonds with metal ions.
Research on other alkoxy-substituted pyridine ligands supports this predicted electronic influence. While the ethoxy group enhances the donor strength of the pyridine nitrogen, it can also introduce steric effects that may influence the geometry of the resulting metal complex and the accessibility of the coordination site. The orientation of the ethoxy group could potentially hinder the approach of bulky metal precursors or other ligands in the coordination sphere.
Synthesis and Characterization of Metal Complexes
While specific synthetic procedures for metal complexes of this compound are not detailed in the surveyed literature, general methods for the preparation of transition and main group metal complexes with analogous pyridine-based ligands are well-established. pvpcollegepatoda.orgresearchgate.net
Transition Metal Complexes
The synthesis of transition metal complexes with ligands like this compound typically involves the direct reaction of the ligand with a suitable transition metal salt in a polar solvent such as ethanol (B145695), methanol (B129727), or acetonitrile. pvpcollegepatoda.orgnih.govnih.gov The reaction mixture is often heated to facilitate the complexation. The resulting complexes can be isolated as crystalline solids upon cooling or evaporation of the solvent.
Characterization of these complexes would involve techniques such as single-crystal X-ray diffraction to determine the precise molecular structure and coordination geometry. Elemental analysis is used to confirm the stoichiometry of the complex. The coordination environment of various transition metals with the closely related 2,3-diaminopyridine (DAPY), often as part of a larger Schiff base ligand, has been documented, suggesting that this compound would form stable complexes with metals like copper, nickel, iron, and zinc. researchgate.netoiccpress.com
Table 1: Examples of Transition Metal Complexes with Ligands Derived from 2,3-Diaminopyridine This table presents data for complexes of ligands derived from the parent 2,3-diaminopyridine scaffold to illustrate potential coordination behavior.
| Metal Ion | Ligand System | Coordination Number | Geometry | Reference |
|---|---|---|---|---|
| Cu(II) | Schiff base of 2,3-diaminopyridine and pyridoxal | 4 | Tetrahedral | oiccpress.com |
| Ni(II) | Schiff base of 2,3-diaminopyridine and pyridoxal | 4 | Tetrahedral | oiccpress.com |
| Cu(II) | Schiff base of 2,3-diaminopyridine and o-vanillin | 4 | Not Specified | researchgate.net |
| Fe(III) | Schiff base of 2,3-diaminopyridine and o-vanillin | Not Specified | Not Specified | researchgate.net |
| Ni(II) | Schiff base of 2,3-diaminopyridine and o-vanillin | Not Specified | Not Specified | researchgate.net |
| Zn(II) | Schiff base of 2,3-diaminopyridine and o-vanillin | Not Specified | Not Specified | researchgate.net |
Main Group Metal Complexes
The coordination chemistry of main group elements has seen significant expansion, and N-donor ligands play a crucial role in stabilizing various oxidation states and geometries. Although no main group metal complexes of this compound have been reported, related diaminopyridine ligands have been successfully employed. For example, a 2,6-diaminopyridine-based ligand system was used to react with a tin(II) precursor, Sn[N(SiMe₃)₂]₂, leading to the isolation of a rare low-valent tin complex with the metal in a formal oxidation state of zero. researchgate.net This demonstrates the potential of diaminopyridine frameworks to stabilize unusual main group element complexes through strong σ-donation. It is plausible that this compound could similarly be used to synthesize novel complexes of main group metals like Sn, Pb, or Mg.
Spectroscopic Analysis of Metal-Ligand Interactions
Spectroscopic techniques are indispensable for elucidating the structure of metal complexes and understanding the nature of the metal-ligand bond. The coordination of this compound to a metal ion would be expected to induce characteristic changes in its infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.orgdergipark.org.tr
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. masterorganicchemistry.com Upon complexation of this compound, shifts in the vibrational frequencies of the functional groups involved in bonding are expected.
N-H Vibrations: The stretching frequencies of the amino (-NH₂) groups would likely shift to lower wavenumbers upon coordination of the nitrogen lone pairs to the metal center.
Pyridine Ring Vibrations: The stretching modes of the pyridine ring (typically observed in the 1400-1600 cm⁻¹ region) would also be altered, reflecting the change in electron distribution upon coordination of the ring nitrogen or the amino substituents.
Metal-Nitrogen Vibrations: New absorption bands, absent in the spectrum of the free ligand, would appear in the far-infrared region (typically below 600 cm⁻¹). These bands are attributable to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. mpg.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes involving diamagnetic metal ions (e.g., Zn(II), Cd(II)), NMR spectroscopy provides detailed structural information in solution. bhu.ac.in
¹H and ¹³C NMR: The chemical shifts of the protons and carbon atoms of the ligand would change upon complexation. bhu.ac.inucl.ac.uk The protons of the amino groups and the aromatic protons on the pyridine ring would be particularly sensitive to coordination, typically showing downfield shifts due to the deshielding effect of the metal ion. Similarly, the resonance of the carbon atoms directly bonded to the donor nitrogen atoms (C2 and C3) would be significantly affected.
Paramagnetic Complexes: If the ligand were coordinated to a paramagnetic metal ion (e.g., Cu(II), Co(II), Mn(II)), the NMR spectra would be dramatically different. The unpaired electrons on the metal cause large shifts (either upfield or downfield) and significant broadening of the NMR signals, making interpretation more complex but also providing information about the magnetic properties of the complex. bhu.ac.in
EPR Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a vital technique for studying metal complexes that contain unpaired electrons. For a paramagnetic complex of this compound, EPR spectroscopy would provide invaluable insights into the electronic structure and the local environment of the metal center.
Although specific experimental data for this compound complexes are not available, we can predict the nature of the EPR spectra based on analogous systems. When coordinated to a paramagnetic metal ion, such as Cu(II) or Mn(II), the ligand would influence the magnetic properties of the metal center. The resulting EPR spectrum would be characterized by its g-values and hyperfine coupling constants (A-values), which are sensitive to the geometry of the complex, the nature of the donor atoms, and the metal-ligand bond covalency.
For instance, in a hypothetical square planar or tetragonally distorted octahedral Cu(II) complex with this compound acting as a bidentate N,N'-donor ligand, one would expect an axial EPR spectrum with g∥ > g⊥ > 2.0023. The magnitude of the g-values and the copper hyperfine coupling constant, A∥(Cu), would reflect the covalent character of the copper-nitrogen bonds. The diamine and pyridine nitrogen atoms would create a specific ligand field, and any superhyperfine coupling from the ¹⁴N nuclei (I=1) could provide direct evidence of the metal-ligand interactions.
Table 1: Hypothetical EPR Spectral Parameters for a Paramagnetic Metal Complex of this compound
| Metal Ion | Coordination Geometry | Predicted g-values | Predicted Hyperfine Coupling (A) |
| Cu(II) | Distorted Octahedral | g∥ > g⊥ ≈ 2.04-2.08 | A∥(Cu) ≈ 150-200 x 10⁻⁴ cm⁻¹ |
| Mn(II) | High-spin, Octahedral | g ≈ 2.0 | A(Mn) ≈ 80-95 G |
| V(IV)O²⁺ | Square Pyramidal | g⊥ > g∥ ≈ 1.98 | A∥(V) > A⊥(V) |
This table is predictive and not based on published experimental data for this specific compound.
Theoretical Studies of Metal-Ligand Bonding and Complex Stability
Theoretical and computational chemistry provide powerful tools to understand the nature of metal-ligand bonding and to predict the stability of complexes. nih.gov For this compound, density functional theory (DFT) calculations could elucidate the geometric and electronic structures of its metal complexes.
Such studies would involve optimizing the geometry of the complex to determine bond lengths and angles. The strength and nature of the metal-ligand bond could be analyzed through methods like Natural Bond Orbital (NBO) analysis, which quantifies the donor-acceptor interactions between the ligand's lone pairs and the metal's vacant orbitals. nih.gov The calculated energies would allow for the prediction of the relative stabilities of different coordination modes and isomers.
Table 2: Predicted Parameters from Theoretical Studies on a Metal Complex of this compound
| Theoretical Method | Parameter | Predicted Outcome | Significance |
| DFT Geometry Optimization | M-N Bond Lengths | Pyridine N-M shorter than Amine N-M | Indicates stronger interaction with the pyridine nitrogen |
| NBO Analysis | Charge Transfer | Significant N(lp) -> M(d-orbital) donation | Confirms covalent character of the metal-ligand bond |
| Frequency Calculation | Vibrational Frequencies | Shift in C=N and N-H stretching modes | Correlates with experimental IR/Raman spectra |
| Solvation Model | Gibbs Free Energy of Formation | Highly negative ΔGf | Predicts thermodynamically stable complex formation in solution |
This table is predictive and not based on published experimental data for this specific compound.
While direct experimental and computational data on the coordination chemistry of this compound are currently lacking in the accessible literature, the principles of coordination chemistry allow for robust predictions of its behavior. Further research is necessary to validate these theoretical considerations and to fully characterize the intriguing properties of its metal complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
